![molecular formula C9H9NO4S B2776630 Methyl 2-(2-nitrophenylthio)acetate CAS No. 50693-98-6](/img/structure/B2776630.png)
Methyl 2-(2-nitrophenylthio)acetate
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Overview
Description
“Methyl 2-(2-nitrophenylthio)acetate” is a chemical compound . It is also referred to as "methyl (2-nitrophenyl)acetate" . The CAS number for this compound is 30095-98-8 . The physical form of this compound can be either solid or liquid .
Molecular Structure Analysis
The molecular formula of “Methyl 2-(2-nitrophenylthio)acetate” is C9H9NO4S. The molecular weight of this compound is 227.23.Physical And Chemical Properties Analysis
“Methyl 2-(2-nitrophenylthio)acetate” is a solid or liquid compound . It is stored in a refrigerator .Scientific Research Applications
Methanogenic Pathways and Carbon Isotopic Signatures
Methyl 2-(2-nitrophenylthio)acetate is relevant in the study of methanogenic pathways, particularly concerning the stable carbon isotopic signatures of CH4 production from acetate (methyl group) and H2/CO2 as precursors. The stable carbon isotopic signatures of CO2, CH4, and acetate methyl at the CH4 production site are crucial in quantifying the relative contributions of these methanogenic pathways to total CH4 production. However, the isotopic fractionation factors vary significantly across different sites and conditions, necessitating further research for explicit determination under various environmental conditions. This understanding aids in assessing the impact of methanogenic pathways on greenhouse gas emissions and climate change (Conrad, 2005).
Bioremediation of Methyl Parathion
The compound is also relevant in the context of bioremediation, particularly concerning methyl parathion (MP), an organophosphate pesticide with a structure similar to Methyl 2-(2-nitrophenylthio)acetate. MP’s extensive use leads to bioaccumulation and significant health hazards. Bioremediation, particularly through the degradation of methyl parathion by soil bacteria, is a critical area of research. This process involves culturing potential soil bacteria and immobilizing them for effective degradation, offering insights into mitigating the environmental and health impacts of pesticide use (Bara et al., 2017).
Atmospheric Chemistry and Nitrophenols
Methyl 2-(2-nitrophenylthio)acetate is indirectly pertinent to the atmospheric chemistry involving nitrophenols. The compound’s structural similarity to nitrophenols makes the research relevant, as it addresses the atmospheric occurrence, sources, and transformation processes of nitrophenols. These processes include direct emissions from combustion, hydrolysis of pesticides like parathion, and secondary formation in the atmosphere. Understanding the atmospheric chemistry of nitrophenols helps in assessing their environmental impact and the potential of similar compounds in atmospheric reactions (Harrison et al., 2005).
Safety and Hazards
properties
IUPAC Name |
methyl 2-(2-nitrophenyl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4S/c1-14-9(11)6-15-8-5-3-2-4-7(8)10(12)13/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUFCSUJOOUIOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=CC=CC=C1[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60879774 |
Source
|
Record name | 2-Nitrophenylthio-acetic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60879774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
50693-98-6 |
Source
|
Record name | Methyl 2-(2-nitrophenylthio)acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050693986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitrophenylthio-acetic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60879774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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